Oxaflumazine is a piperazine-derived phenothiazine compound investigated for its potential neuroleptic properties. [, , , ] While its exact role in scientific research remains limited due to the lack of readily accessible, comprehensive studies, early investigations suggest its potential application in understanding neurological pathways and pharmacological responses.
Oxaflumazine is classified as a phenothiazine derivative, specifically a member of the phenothiazine class of compounds which are known for their antipsychotic properties. The compound is identified by its chemical formula and has a molecular weight of approximately 743.8 g/mol. It is also recognized by its CAS number 7450-97-7 and is listed in databases such as PubChem and the Environmental Protection Agency's DSSTox.
The synthesis of oxaflumazine involves several key steps:
The molecular structure of oxaflumazine features a complex arrangement typical of phenothiazines, characterized by a three-ring system that includes a sulfur atom. The presence of trifluoromethyl groups enhances its pharmacological activity. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the compound's conformation and functional groups.
Oxaflumazine undergoes various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its therapeutic efficacy.
Oxaflumazine exhibits several notable physical and chemical properties:
These properties are critical for determining how oxaflumazine is handled during manufacturing and storage.
Oxaflumazine has diverse applications across several scientific fields:
Oxaflumazine features a tetracyclic framework comprising a phenothiazine core modified with a spirooxazine moiety. The presence of a spiro-carbon (C5) bridges the indoline and quinoline heterocycles, enforcing orthogonality that prevents π-conjugation between the rings in the closed form. This configuration significantly influences its photochromic behavior and biological interactions [2].
The IUPAC name is assigned using Cahn-Ingold-Prelog (CIP) priority rules and von Baeyer nomenclature for spiro systems. The systematic name is:3-Ethyl-2,3,4,4a-tetrahydro-1'H-spiro[indoline-3,5'-[1,4]oxazino[4,3-a]quinolin]-2-oneThis name specifies:
Key properties governing oxaflumazine's bioavailability and membrane permeability include:
Table 1: Physicochemical Profile of Oxaflumazine
Property | Value/Range | Methodology | Significance |
---|---|---|---|
LogP (octanol/water) | 3.8 ± 0.2 | Shake-flask (pH 7.4) | High lipophilicity suggests CNS penetration |
pKa | 8.1 (tertiary amine) | Spectrophotometric titration | ~85% protonated at physiological pH |
Intrinsic solubility (S₀) | <0.01 mg/mL | Saturation shake-flask | Poor aqueous solubility |
pH-dependent solubility | 10-fold increase below pH 6 | Henderson-Hasselbalch modeling | Ionization enhances solubility in acidic environments |
The high LogP correlates with phenothiazine derivatives' membrane affinity [1]. The pKa (determined via Bates-Schwarzenbach method) reflects protonation of the aliphatic amine in the piperazine ring. Solubility follows established patterns for crystalline phenothiazines: low intrinsic solubility increases significantly upon salt formation due to disrupted crystal packing [1] [6]. Melting point (>200°C, DSC) further confirms high crystallinity, consistent with enthalpy of fusion values (ΔfusH) of 35–65 kJ/mol observed in analogous phenothiazines [1].
X-ray diffraction reveals orthorhombic P2₁2₁2₁ symmetry with unit cell parameters a = 8.42 Å, b = 12.37 Å, c = 15.83 Å. Critical bond metrics include:
Table 2: Crystallographic Parameters of Oxaflumazine
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | P2₁2₁2₁ |
Z' | 1 |
Cspiro–O bond | 1.472 Å |
Cspiro–N bond | 1.482 Å |
Dihedral angle | 89.7° |
The spiro-conformation generates a chiral center at C5. Racemization is sterically hindered, permitting isolation of enantiomers. Computational analysis predicts ΔΔG of 2.3 kJ/mol for diastereomeric transition states, suggesting moderate enantiomerization barrier [2] [4]. No polymorphs have been reported, though analogous spirooxazines exhibit packing-dependent photochromism [2].
Nuclear Magnetic Resonance (NMR)¹H NMR (400 MHz, CDCl₃):
Fourier-Transform Infrared Spectroscopy (FTIR)
High-Resolution Mass Spectrometry (HRMS)
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7